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Introduction to Methyl 4-O-feruloylquinate

Methyl 4-O-feruloylquinate, systematically known as 4-O-feruloylquinic acid methyl ester, is a natural
phenolic compound with demonstrated biological activity against influenza viruses. This specialized plant
metabolite represents an ester derivative where ferulic acid is bonded to the fourth position of a quinic acid
backbone with an additional methyl esterification. The compound has been successfully isolated from
Stemona japonica, a plant species used in traditional medicine, through preparative HPLC techniques [1]
[2]. The structural configuration of methyl 4-O-feruloylquinate contributes to its physicochemical

properties, including polarity, stability, and ultimately, its biological activity profile.

The significance of methyl 4-O-feruloylquinate in pharmaceutical and natural product research stems from
its documented anti-H5N1 activity observed in in vitro assays. While showing a relatively modest protective
rate of 3% at 5 pM concentration in MDCK cells, this compound represents an important structural scaffold
for further development of antiviral agents [2]. The compound's molecular weight is 382.36 g/mol with the

chemical formula C18H2209, and it typically presents as a white to off-white solid under standard storage
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conditions [2]. Its purification and characterization require specialized chromatographic and spectroscopic

approaches, which will be detailed in this application note.

Extraction and Purification Methodology

Plant Material Extraction

The initial extraction process begins with properly identified and prepared plant material of Stemona
japonica. The dried and powdered plant material undergoes exhaustive ethanol extraction using
standardized procedures. It is important to note that researchers should consider the potential for artifact
formation during extraction, as ethyl ester derivatives (including ethyl 3-O-feruloylquinate and ethyl 4-O-
feruloylquinate) have been reported as extraction artifacts when using ethanol as the solvent [1]. To minimize
unintended chemical modifications, extraction parameters including temperature, time, and solvent-to-

material ratio should be carefully controlled.

Following initial extraction, the crude extract is typically concentrated under reduced pressure and may
undergo preliminary fractionation to remove non-polar constituents and pigments. This pre-fractionation step
enhances the loading capacity and resolution during subsequent preparative HPLC purification. The crude
extract is dissolved in a suitable solvent system (often methanol-water or acetonitrile-water mixtures) and
filtered through 0.45 pm membranes to remove particulate matter that could compromise the HPLC system

or column integrity [1] [3].

Preparative HPLC Purification

The core purification methodology for methyl 4-O-feruloylquinate employs preparative reversed-phase
HPLC with optimization toward resolution, capacity, and efficiency. The established protocol utilizes a C18
stationary phase with dimensions typically ranging from 250 x 21.2 mm i.d. with 5 pm particle size for
analytical-scale preparation [1] [2]. The mobile phase consists of a binary solvent system with acidified
water (commonly using 0.1% formic acid) and acetonitrile as the organic modifier, though methanol-based

systems have also been successfully employed.

Table 1: Optimized Preparative HPLC Conditions for Methyl 4-O-feruloylquinate Purification
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Parameter Specification

Column C18 (250 x 21.2 mm i.d., 5 ym)

| Mobile Phase | Solvent A: 0.1% formic acid in water Solvent B: Acetonitrile | | Gradient Program | Linear
gradient from 20% B to 50% B over 30-40 minutes | | Flow Rate | 21 mL/min | | Detection | UV at 320-330

nm | | Injection Volume | 1-5 mL (depending on concentration) | | Temperature | Ambient |

The elution profile is monitored by UV detection at wavelengths between 320-330 nm, which corresponds
to the maximum absorption of the feruloyl chromophore. Following collection, the fractions containing
methyl 4-O-feruloylquinate are evaporated under reduced pressure and lyophilized to obtain the pure
compound as a white to off-white solid [1] [2]. The purification process typically yields high purity

material (>95%) suitable for structural characterization and biological activity testing.

The following workflow diagram illustrates the complete extraction and purification process:
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Structural Elucidation and Characterization
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Spectroscopic Techniques

The structural characterization of methyl 4-O-feruloylquinate employs a multianalytical approach
combining several spectroscopic techniques to unequivocally confirm both the molecular structure and
isomeric position. Ultraviolet (UV) spectroscopy typically shows characteristic absorption maxima between
320-330 nm, consistent with the feruloyl moiety's conjugated system [1]. This spectroscopic feature is not
only diagnostic during HPLC purification but also provides initial evidence of the compound's chromophoric

properties.

The most definitive structural information comes from mass spectrometry and nuclear magnetic
resonance (NMR) spectroscopy. Electrospray ionization mass spectrometry (ESI-MS) in negative mode
typically displays a deprotonated molecular ion [M-H]~ at m/z 381, corresponding to the molecular formula
C18H2209 [1]. Advanced mass spectrometry techniques, including tandem MS/MS, provide fragmentation
patterns that help confirm the ester linkage and molecularg 2. Comprehensive NMR analysis, including H,
13C, and two-dimensional experiments (COSY, HSQC, HMBC), enables complete assignment of all proton
and carbon signals, with particular attention to the quinic acid moiety's substitution pattern at the 4-position

and the methyl ester functionality [1].

Purity Assessment and Analytical HPLC

Following purification, rigorous purity assessment is essential for meaningful biological evaluation.
Analytical HPLC employing a narrow-bore reversed-phase C18 column (250 x 2.1 mm, 5 pm) with UV
detection at 320 nm provides quantitative purity determination [3]. The isocratic or gradient method utilizes
a mobile phase consisting of acidified water (0.1% formic acid) and acetonitrile at reduced flow rates (0.2-
0.3 mL/min) compared to preparative systems. This orthogonal validation of purity ensures the compound
meets quality standards for subsequent biological testing and avoids misinterpretation of activity due to

contaminating substances.

Table 2: Structural Characterization Methods for Methyl 4-O-feruloylquinate

Analytical Technique Key Parameters/Features Structural Information Obtained

UV Spectroscopy Amax 320-330 nm Presence of feruloyl chromophore
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| ESI-Mass Spectrometry | [M-H]~ at m/z 381 Fragmentation pattern | Molecular weight and formula
Structural'&22 confirmation | | NMR Spectroscopy | 'H NMR, 13C NMR, COSY, HSQC, HMBC | Complete
proton and carbon assignment Ester linkage position (4-O) | | Analytical HPLC | C18 column, UV 320 nm,
0.1% FA/ACN gradient | Purity assessment (>95%) Retention characteristics |

The structural elucidation process confirms not only the molecular structure but also isomeric purity,
particularly distinguishing the 4-O-feruloyl derivative from other positional isomers (3-O and 5-O). This
regiochemical assignment is crucial for establishing structure-activity relationships, as different substitution

patterns can significantly impact biological activity [1].

Bioactivity Assessment and Analytical Validation

Anti-Influenza Activity Evaluation

The anti-AIV (H5N1) activity of methyl 4-O-feruloylquinate was evaluated using the Neutral Red
uptake assay in MDCK (Madin-Darby canine kidney) cells, a standard in vitro model for influenza virus
research [1]. This cell-based assay measures the protection afforded by test compounds against virus-induced
cytopathic effect. In this experimental system, methyl 4-O-feruloylquinate demonstrated a protective rate
of 3% at 5 pM concentration, indicating modest but measurable antiviral activity against the highly
pathogenic H5N1 influenza strain [2]. It is noteworthy that other analogues in the same study, particularly
methyl 3-O-feruloylquinate and methyl 5-O-caffeoylquinate, exhibited more pronounced antiviral effects,

suggesting structure-activity relationship dependencies worth further investigation.

For comprehensive biological evaluation, researchers should implement appropriate assay controls,
including virus controls (infected, untreated cells), cell controls (uninfected, untreated cells), and reference
antiviral compounds (such as oseltamivir). Dose-response studies with multiple concentrations (typically
ranging from 1-100 pM) are recommended to determine half-maximal effective concentration (ECso) values
and establish therapeutic indices relative to cytotoxicity measurements. The biological testing should be
conducted in accordance with good laboratory practice standards with appropriate replication and

statistical analysis.

Analytical Method Validation
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For quantitative analysis and quality control of methyl 4-O-feruloylquinate, a validated stability-
indicating HPLC method is essential. The method validation should follow ICH guidelines and include
assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification
(LOQ), and robustness [4]. The specific HPLC conditions can be adapted from established methods for
ferulic acid and related compounds, with modifications to optimize for the specific properties of methyl 4-

O-feruloylquinate.

Table 3: Method Validation Parameters for HPLC Analysis of Methyl 4-O-feruloylquinate

Validation

Target Specification Experimental Results
Parameter
Specificity No interference from impurities or Meets requirement (baseline
degradation products separation)
Linearity R2 > 0.999 over specified range Typically R2 = 0.9995 for 10-70 pg/mL
Precision (% RSD) Intra-day < 2%, Inter-day < 2% Typically 0.5-1.5% for retention time
Accuracy (% 98-102% 99.02-100.73% demonstrated for
Recovery) related compounds
LOD <1 pg/mL Instrument-dependent, typically ~0.5
pMg/mL
LOQ < 3 pg/mL Instrument-dependent, typically ~1.5
pg/mL
Robustness Insensitive to minor method variations  Meets requirement (<2% variation with

deliberate changes)

A forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and
photolytic) should be conducted to demonstrate the method's stability-indicating capability [4]. For methyl
4-O-feruloylquinate, particular attention should be paid to phoetostability given the phenolic nature of the
compound, and appropriate storage conditions (4°C, sealed, away from moisture and light) should be

implemented to maintain compound integrity [2].
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The following diagram illustrates the key stages in the bioactivity assessment pathway:
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Application Notes and Protocol Summary

Critical Protocol Parameters
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Successful purification of methyl 4-O-feruloylquinate requires careful attention to several critical
parameters throughout the process. For the extraction phase, ethanol quality and extraction duration must
be controlled to minimize artifact formation while maximizing yield [1]. During preparative HPLC, the
mobile phase pH significantly impacts peak shape and resolution due to the compound's acidic nature;
addition of 0.1% formic acid is recommended to suppress ionization and improve chromatography [3] [4].
The column temperature should be maintained consistently, as fluctuations can affect retention time and

resolution in reversed-phase systems.

For long-term storage, purified methyl 4-O-feruloylquinate should be kept at 4°C in sealed containers
protected from moisture and light to maintain stability [2]. When preparing stock solutions for biological
assays, appropriate solvents (such as DMSO) should be used with attention to concentration and storage
conditions to prevent degradation. The analytical quality control should include regular purity verification

by HPLC, especially if the compound is stored for extended periods before use.

Troubleshooting and Optimization

Common challenges in the purification process include peak broadening during preparative HPLC, which
may be addressed by adjusting the mobile phase gradient or reducing sample loading. Insufficient
resolution from closely eluting analogues might require implementation of a shallower gradient or
alternative mobile phase modifiers. When low recovery is observed, evaluation of alternative extraction

techniques or solvent systems should be considered.

For biological activity assessment, the modest protective effect (3% at 5 pM) requires particularly robust
assay design with adequate replication and appropriate statistical power [2]. Researchers may consider
testing higher concentrations (with appropriate cytotoxicity controls) or structural analogues to establish
more comprehensive structure-activity relationships. The implementation of orthogonal antiviral assays

could provide confirmation of the observed activity and potentially reveal additional mechanisms of action.

Applications and Future Perspectives

The purified methyl 4-O-feruloylquinate serves as an important chemical reference standard for natural
product authentication and quality control of herbal preparations containing Stemona japonica [1]. As a

biological tool compound, it contributes to structure-activity relationship studies of chlorogenic acid
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derivatives and their antiviral mechanisms. The compound also represents a starting point for medicinal
chemistry optimization to enhance potency against influenza viruses while potentially broadening the

spectrum of antiviral activity.

Future applications may include combination studies with established antiviral agents to identify potential
synergistic effects, as well as investigation of potential anti-inflammatory or antioxidant activities that have
been documented for related phenolic compounds [5] [6]. The development of advanced analytical
methods, including LC-MS/MS techniques with improved sensitivity and selectivity, will facilitate further

investigation of this compound's pharmacokinetic and metabolic properties [7] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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